molecular formula C41H62N6O10 B052036 Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) CAS No. 114414-60-7

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Cat. No. B052036
CAS RN: 114414-60-7
M. Wt: 799 g/mol
InChI Key: NLAVVHBUSPGVFG-GQAKXHIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is complex, with multiple functional groups and chiral centers. The presence of both L- and D- amino acids in the structure indicates that it may have unique biological properties .

Scientific Research Applications

  • Opioid Receptor Agonism : This peptide has been identified as a highly selective and systemically active agonist for δ-opioid receptors. It exhibits strong selectivity and has been used in pharmacological studies to characterize the physiological role of these receptors (Gacel et al., 1990).

  • Structural Analysis and Selectivity : Studies involving conformational constraints in linear enkephalin-related peptides like Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) have shown significant insights into opioid receptor selectivity. These peptides have been used to investigate the structural parameters involved in opioid receptor recognition (Belleney et al., 1989).

  • Analgesic Properties : Research has demonstrated the effectiveness of this peptide in producing analgesic effects through δ-opioid receptor agonism. It has been studied for its spinal antinociceptive properties and potential applications in pain management (Kalso et al., 1992).

  • Binding Affinity and Receptor Studies : The peptide has been utilized in studies focusing on the binding properties and receptor affinity, providing valuable insights into the interactions between opioid agonists and their receptors (Delay-Goyet et al., 1986).

Mechanism of Action

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) has been identified as a selective delta-opioid receptor agonist . This suggests that it may have potential applications in pain management and other areas where opioid receptor agonists are used.

properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N6O10/c1-24(2)19-30(38(53)47-34(39(54)55)25(3)57-41(7,8)9)45-37(52)31(21-26-13-11-10-12-14-26)44-33(49)22-43-36(51)32(23-56-40(4,5)6)46-35(50)29(42)20-27-15-17-28(48)18-16-27/h10-18,24-25,29-32,34,48H,19-23,42H2,1-9H3,(H,43,51)(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,54,55)/t25-,29+,30+,31+,32-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVVHBUSPGVFG-GQAKXHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 2
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 3
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 4
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 5
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 6
Reactant of Route 6
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.